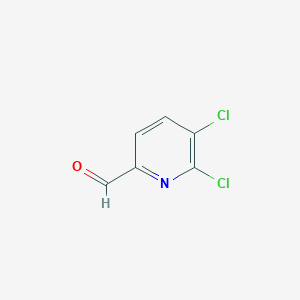

5,6-Dichloropicolinaldehyde

Vue d'ensemble

Description

5,6-Dichloropicolinaldehyde is a chemical compound with the CAS Number: 408526-50-1 . It has a molecular weight of 176 . The IUPAC name for this compound is 5,6-dichloro-2-pyridinecarbaldehyde . It is a solid substance that should be stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Biocatalyst Design and Enzyme Immobilization

Glutaraldehyde, closely related to 5,6-dichloropicolinaldehyde, is extensively used in biocatalyst design due to its effectiveness as a crosslinker. It's employed in enzyme immobilization to increase enzyme rigidity or prevent subunit dissociation in multimeric enzymes, a technique critical in biocatalysis. The preparation of cross-linked enzyme aggregates (CLEAs) is particularly significant, especially for enzymes with low surface reactive groups, to obtain a solid catalyst (Barbosa et al., 2014).

Photophysics and π Electron Manipulation

5,6-Dihydroxyindoles, sharing structural similarities with this compound, are pivotal in eumelanin biopolymer research. They offer a platform for the development of functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties. This research transcends biology and medicine, involving physicists, organic chemists, and materials scientists (d’Ischia et al., 2011).

Antimalarial and Antitumor Applications

Compounds like 4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazines, with groups similar to this compound, show potential as antimalarial and antitumor agents. Studies have shown moderate inhibition of bacterial strains and human carcinomas, along with increased survival rates in leukemia-bearing mice (Rosowsky et al., 1973).

Heterocyclization in Organic Synthesis

In organic synthesis, methods like microwave-assisted heterocyclization use compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), akin to this compound, for synthesizing benzimidazole derivatives. This approach is notable for its high yield, easy work-up, and short reaction times, making it significant in the synthesis of complex organic molecules (Naeimi & Babaei, 2017).

DNA Damage and Repair Mechanisms

Studies involving 5,6-dihydroxy-5,6-dihydrothymine, a component of DNA damaged by oxidizing agents or radiation, have advanced our understanding of DNA repair mechanisms. The identification and analysis of such compounds are vital in elucidating how altered residues are removed from cellular DNA by repair enzymes (Frenkel et al., 1981).

Safety and Hazards

While specific hazard statements for 5,6-Dichloropicolinaldehyde were not found, general safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled in a well-ventilated area .

Propriétés

IUPAC Name |

5,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFWMBHWZLKQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

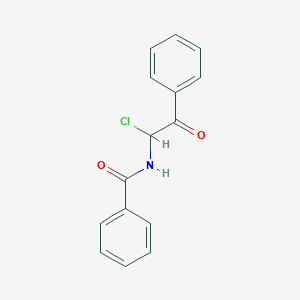

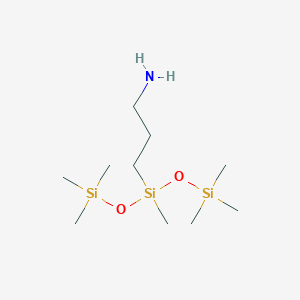

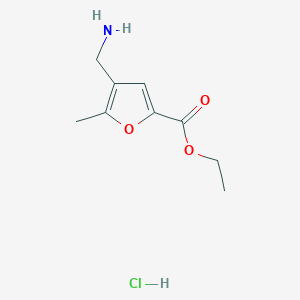

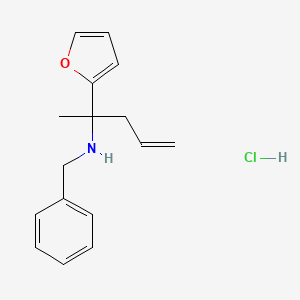

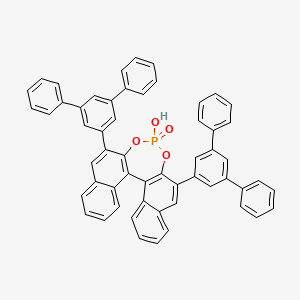

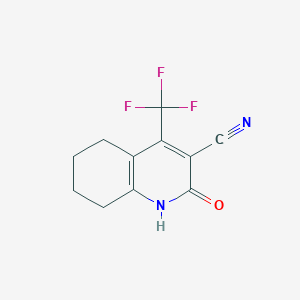

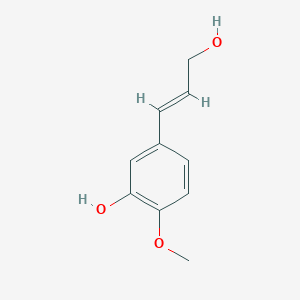

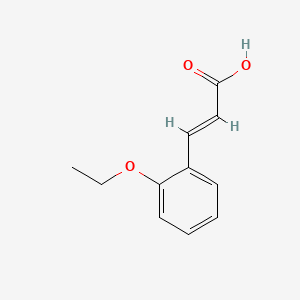

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)